Pentyl (3-hydroxy-5-oxo-4-phenylfuran-2(5H)-ylidene)(phenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentyl (3-hydroxy-5-oxo-4-phenylfuran-2(5H)-ylidene)(phenyl)acetate is a complex organic compound characterized by its unique furan ring structure
Vorbereitungsmethoden
The synthesis of Pentyl (3-hydroxy-5-oxo-4-phenylfuran-2(5H)-ylidene)(phenyl)acetate typically involves multiple steps. The synthetic route often starts with the preparation of the furan ring, followed by the introduction of the phenyl groups and the pentyl ester. The reaction conditions may include the use of catalysts, specific temperatures, and solvents to facilitate the reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Pentyl (3-hydroxy-5-oxo-4-phenylfuran-2(5H)-ylidene)(phenyl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Pentyl (3-hydroxy-5-oxo-4-phenylfuran-2(5H)-ylidene)(phenyl)acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Pentyl (3-hydroxy-5-oxo-4-phenylfuran-2(5H)-ylidene)(phenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Pentyl (3-hydroxy-5-oxo-4-phenylfuran-2(5H)-ylidene)(phenyl)acetate can be compared with other similar compounds, such as:
Furan derivatives: These compounds share the furan ring structure but differ in their substituents.
Phenyl esters: These compounds have phenyl groups and ester functionalities but may have different core structures
Eigenschaften
CAS-Nummer |
6281-86-3 |
---|---|
Molekularformel |
C23H22O5 |
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
pentyl 2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetate |
InChI |
InChI=1S/C23H22O5/c1-2-3-10-15-27-22(25)19(17-13-8-5-9-14-17)21-20(24)18(23(26)28-21)16-11-6-4-7-12-16/h4-9,11-14,24H,2-3,10,15H2,1H3 |
InChI-Schlüssel |
WVOOEVVZLKVLPD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC(=O)C(=C1C(=C(C(=O)O1)C2=CC=CC=C2)O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.